Styryltrimethylsilane

描述

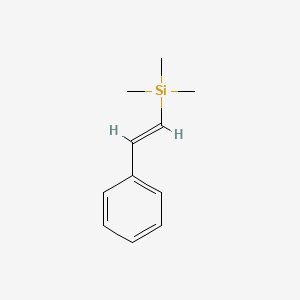

Styryltrimethylsilane is an organosilicon compound with the molecular formula C11H16Si. It is characterized by the presence of a styryl group (a phenyl ring attached to an ethylene group) bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Styryltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of vinyltrimethylsilane with a phenyl halide under palladium-catalyzed cross-coupling conditions. The reaction typically proceeds as follows:

Reactants: Vinyltrimethylsilane and phenyl halide.

Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

Base: A base like potassium carbonate or sodium carbonate.

Solvent: An aprotic solvent such as tetrahydrofuran or dimethylformamide.

Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.

化学反应分析

Types of Reactions

Styryltrimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling: The styryl group can participate in cross-coupling reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Cross-Coupling: Palladium or nickel catalysts are often used in the presence of a base and an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

科学研究应用

Organic Synthesis

Styryltrimethylsilane serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions makes it an essential reagent in synthetic pathways.

- Example Reaction : One notable application involves its use in palladium-catalyzed cross-coupling reactions, where it can react with halides to form styryl-substituted products. This reaction is vital for constructing diverse molecular architectures necessary for drug development.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of this compound into materials can enhance properties like thermal stability, mechanical strength, and chemical resistance.

- Polymerization Studies : Research has demonstrated that this compound can be polymerized under controlled conditions to produce functionalized polymers with specific properties, which are useful in various applications including coatings and adhesives .

Catalysis

The compound also plays a significant role as a ligand or precursor in catalytic systems for organic transformations. Its unique structure allows it to stabilize reactive intermediates and facilitate nucleophilic substitutions.

- Nickel-Catalyzed Reactions : A study highlighted the use of nickel catalysts in silyl-Heck reactions involving this compound, leading to high yields of desired vinyl silanes. This showcases its effectiveness in catalysis for generating valuable organic compounds .

Biological Studies

This compound has found applications in biological research, particularly in the development of silicon-based biomolecules. Its reactivity allows for modifications that can enhance the biological activity of compounds.

- Silicon-Based Biomolecules : Research indicates that compounds derived from this compound can be utilized to create biomolecules that exhibit improved properties for drug delivery systems or therapeutic agents.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and plays a role in the semiconductor industry for surface modification and passivation processes.

- Surface Modification : The trimethylsilyl group provides unique properties that are beneficial for modifying surfaces of semiconductor materials, enhancing their performance and stability.

Case Study 1: Synthesis of Styryl-Functionalized Polymers

Research conducted on the polymerization of this compound demonstrated its potential to create amphiphilic block copolymers through nitroxide-mediated controlled radical polymerization. This study illustrated how varying reaction conditions could yield polymers with tailored properties suitable for specific applications .

Case Study 2: Catalytic Efficiency in Organic Transformations

A study focusing on nickel-catalyzed silyl-Heck reactions showcased the efficiency of this compound as a substrate. The research provided insights into optimizing catalyst systems to achieve high yields, emphasizing its importance in synthetic organic chemistry .

作用机制

The mechanism of action of styryltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive styryl and trimethylsilyl groups. The styryl group can undergo electrophilic addition and radical reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate nucleophilic substitution. These properties make this compound a versatile reagent in organic synthesis and materials science.

相似化合物的比较

Similar Compounds

Vinyltrimethylsilane: Similar to styryltrimethylsilane but with a vinyl group instead of a styryl group.

Phenyltrimethylsilane: Contains a phenyl group directly bonded to the silicon atom.

Trimethylsilylacetylene: Features an acetylene group bonded to the trimethylsilyl group.

Uniqueness

This compound is unique due to the presence of both a styryl group and a trimethylsilyl group, which imparts distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

生物活性

Styryltrimethylsilane is a silane compound that has garnered interest in various fields, particularly in organic chemistry and materials science. However, its biological activity remains less explored compared to other silanes. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound, characterized by the presence of a styryl group attached to a trimethylsilyl moiety, can undergo various chemical reactions such as silylation and polymerization. Its structure is represented as follows:

1. Neuroprotective Potential

A study assessing the neuroprotective effects of silane derivatives found that compounds with similar structures to this compound could inhibit neuronal apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

2. Antioxidant Activity

Research has shown that silanes can scavenge free radicals effectively. For instance, a related compound demonstrated significant antioxidant activity in vitro, indicating that this compound might have similar capabilities .

3. Antimicrobial Effects

A comparative study highlighted the antimicrobial properties of various silanes, noting that compounds with structural similarities to this compound exhibited effective inhibition against several bacterial strains . This suggests potential applications in developing antimicrobial agents.

Data Table: Biological Activities of this compound-Related Compounds

属性

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIONWRDVKJFHRC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-00-0 | |

| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。